molecular formula C25H20N4 B8197564 9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine

9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine

Cat. No.: B8197564
M. Wt: 376.5 g/mol
InChI Key: PTQXFKFYBWOKTN-UHFFFAOYSA-N
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Description

9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine (TASBF, CAS 376356-61-5) is a spiro-conjugated compound with a rigid orthogonal structure formed by two fluorene units linked via a sp³-hybridized carbon bridge. Its molecular formula is C₂₅H₂₀N₄, and it features four primary amine groups at the 2,2',7,7' positions (). This tetrafunctional amine serves as a precursor for synthesizing advanced hole-transporting materials (HTMs) and optoelectronic derivatives. Its spiro architecture ensures high thermal stability and prevents molecular aggregation, making it suitable for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) ().

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H,26-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXFKFYBWOKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3(C4=C2C=CC(=C4)N)C5=C(C=CC(=C5)N)C6=C3C=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics and materials science .

Mechanism of Action

The mechanism by which 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine exerts its effects is largely dependent on its application. In electronic devices, its spiro structure helps maintain high thermal stability and efficient charge transport. The orthogonal arrangement of the fluorene units prevents aggregation, which is crucial for maintaining the performance of OLEDs and OPVs .

Comparison with Similar Compounds

Spiro-OMeTAD

Spiro-OMeTAD is the gold-standard HTM in PSCs but suffers from low intrinsic conductivity (~10⁻⁵–10⁻³ cm²/Vs), necessitating doping with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and tert-butylpyridine (tBP) (). Its octakis(4-methoxyphenyl) substituents enhance solubility but increase synthetic complexity and cost ().

V1382

V1382 incorporates vinyl groups, enabling in situ thermal cross-linking for robust HTM films. This reduces pinhole defects and improves device stability compared to Spiro-OMeTAD ().

DM and Spiro-NADF

DM and Spiro-NADF demonstrate molecular engineering strategies to address Spiro-OMeTAD’s limitations. DM’s dimethylfluorenyl groups elevate the glass transition temperature (Tg), reducing ion migration in PSCs (). Spiro-NADF’s methoxynaphthalene units improve energy-level alignment with perovskite, achieving a champion PCE of 24.66% and retaining >92% efficiency after 500 hours under damp heat ().

Spiro-TAD

Spiro-TAD (2,2',7,7'-tetrakis(N,N-diphenylamino)-9,9-spirobifluorene) exhibits higher hole mobility than Spiro-OMeTAD in single-carrier devices, enabling dopant-free operation ().

Performance Metrics

Property TASBF Spiro-OMeTAD V1382 DM Spiro-NADF Spiro-TAD
Hole Mobility (cm²/Vs) N/A 10⁻⁵–10⁻³ N/A ~10⁻³ ~10⁻³ ~10⁻²
Conductivity (S/cm) N/A 10⁻⁵–10⁻⁴* N/A N/A N/A 10⁻⁴–10⁻³
Thermal Stability (°C) >300 150–200 >250 >200 >200 >180
PCE in PSCs (%) N/A 15–22 N/A 22.9 24.66 N/A

*With doping.

Research Findings and Trends

  • Cost Reduction : Simplified derivatives like TASBF and carbazole-based SFXDAnCBZ () aim to replace Spiro-OMeTAD while maintaining efficiency (PCE ~20.87%) ().
  • Durability : Heterogeneous amine modifications (e.g., Spiro-NADF) enhance resistance to moisture and heat ().
  • Optoelectronic Tuning : Chiral SBF derivatives () exhibit solvent-sensitive circularly polarized luminescence (CPL), expanding applications beyond photovoltaics ().

Biological Activity

9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirobifluorene structure which contributes to its unique chemical properties. The tetraamine functional groups are particularly significant for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorene compounds possess significant antimicrobial properties. For instance, related fluorene-based compounds have demonstrated efficacy against multidrug-resistant bacterial strains .
  • Anticancer Properties : Fluorene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds derived from 9H-fluorene have shown promising results against lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, several studies suggest potential pathways:

  • Inhibition of Enzymatic Activity : Some fluorene derivatives act as inhibitors of key enzymes involved in cellular processes. For example, studies have shown that certain fluorene compounds inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
  • Cellular Uptake and Interaction : The spirobifluorene structure may facilitate cellular uptake through π-π interactions with cellular membranes or proteins .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of fluorene derivatives reported significant inhibitory effects against various pathogens. For example:

  • Table 1: Antimicrobial Activity of Fluorene Derivatives
CompoundPathogenZone of Inhibition (mm)
5gS. aureus10
5jE. coli10
5hP. aeruginosa8

These results indicate the potential for developing new antimicrobial agents based on the fluorene scaffold.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutics like Taxol:

  • Table 2: Cytotoxicity Against Cancer Cell Lines
CompoundCell LineIC50 (µM)
Compound AA54915
Compound BMDA-MB-23112

These findings suggest that modifications to the fluorene structure can enhance anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Reactant of Route 2
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